![molecular formula C20H24N2OS B2799917 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide CAS No. 1206994-18-4](/img/structure/B2799917.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) 1 and 2. JAK proteins are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. CYT387 has shown potential as a therapeutic agent in preclinical studies and clinical trials.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One line of research involves the synthesis and biological evaluation of thiazole derivatives for their anticancer properties. A study by Evren et al. (2019) synthesized derivatives showing selective cytotoxicity against lung adenocarcinoma cells, highlighting the compound's potential as an anticancer agent Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G. (2019).
Heterocyclic Chemistry Applications
Research by Saikia et al. (2014) developed a methodology for synthesizing spiro-1,3-oxazine derivatives using microwave-assisted cyclization, showcasing the compound's utility in creating complex heterocyclic structures Saikia, U. P., Baruah, D., Pahari, P., Borah, M., Goswami, A., & Konwar, D. (2014).
Coordination Complexes and Antioxidant Activity
Another study focused on coordination complexes derived from pyrazole-acetamide, indicating significant antioxidant activity. This demonstrates the compound's versatility in forming coordination complexes with potential pharmacological applications Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E., Mague, J., Radi, S., El Abbes Faouzi, M., Adarsh, N. N., & Garcia, Y. (2019).
Heterocyclic Compound Synthesis
Further research by Albratty et al. (2017) explored the synthesis of various heterocyclic compounds incorporating the thiadiazole moiety, demonstrating its potential in creating biologically active compounds for antitumor activity Albratty, M., El-Sharkawy, K., & Alam, S. (2017).
Antimicrobial and Hemolytic Agents
The synthesis of thiazole derivatives incorporating a pyrazole moiety has shown significant antimicrobial activities, with certain compounds outperforming others in bacterial and fungal inhibition tests Saravanan, G., Alagarsamy, V., Pavitra, T. G. V., Kumar, G., Savithri, Y., Naresh, L., & Avinash, P. (2010).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-15-18(24-20(22-15)17-10-6-3-7-11-17)14-19(23)21-13-12-16-8-4-2-5-9-16/h3,6-8,10-11H,2,4-5,9,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDCRQLXTLEYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.